
Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate
説明
科学的研究の応用
Asymmetric Synthesis
- Asymmetric Synthesis of Axially Chiral Ternaphthalenes : A study by Hayashi, Hayashizaki, and Ito (1989) explored the cross-coupling of 2-methyl-1-naphthylmagnesium bromide with 1,5- and 1,4-dibromonaphthalenes using a chiral ferrocenylphosphine-nickel catalyst, yielding axially chiral ternaphthalenes (Hayashi, Hayashizaki, & Ito, 1989).
Catalysis and Polymer Chemistry
- Cyclopentadithiophene–Terephthalic Acid Copolymers : Yao et al. (2017) investigated conjugated polymers comprising cyclopentadithiophene and dimethyl terephthalate or terephthalic acid units for use in Si-based lithium-ion batteries. The study highlighted the application of these materials in energy storage technologies (Yao et al., 2017).
Organic Electronics
- C–H Arylation of Unsubstituted Furan and Thiophene : Matsidik et al. (2015) discussed the use of dimethyl 2,6-naphthalene dicarboxylate in the preparation of donor–acceptor–donor building blocks for organic electronics, highlighting its importance in the development of conjugated materials (Matsidik et al., 2015).
Chemical Synthesis and Structural Analysis
- Synthesis and Structural Analysis of Dimethyl 2,2'-bithiophenedicarboxylates : Pomerantz, Amarasekara, and Dias (2002) described the synthesis and solid-state structures of dimethyl bithiophenedicarboxylates, providing insights into the molecular conformation of these compounds (Pomerantz, Amarasekara, & Dias, 2002).
Reaction Mechanisms and Chemical Transformations
- Bromination and Transformation Studies : Cooke, Johnson, and Owen (1960) investigated the bromination of 2,7-dihydroxynaphthalene, leading to the formation of dibromo derivatives and providing insights into reaction mechanisms and chemical transformations (Cooke, Johnson, & Owen, 1960).
作用機序
Safety and Hazards
特性
IUPAC Name |
dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O4/c1-19-13(17)9-5-3-8-7(11(9)15)4-6-10(12(8)16)14(18)20-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNJKLGLVWJRJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)C(=C(C=C2)C(=O)OC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70722323 | |
| Record name | Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate | |
CAS RN |
59950-04-8 | |
| Record name | Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





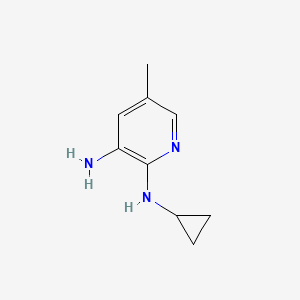
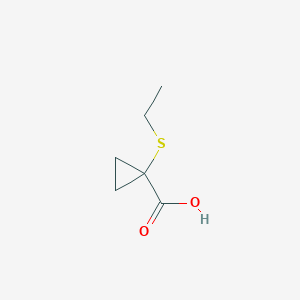
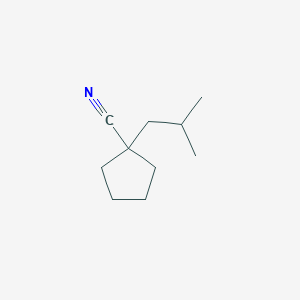
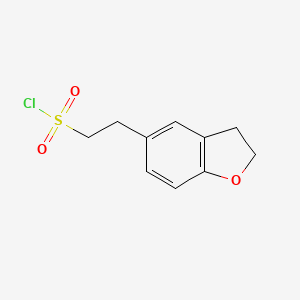
amine](/img/structure/B1425421.png)
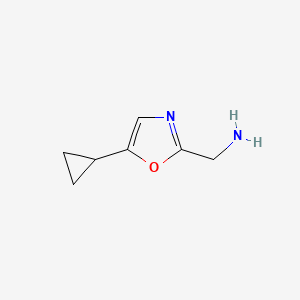
![1-[(1-cyclohexyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1425424.png)

![2,2-Dimethyl-6-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1425427.png)

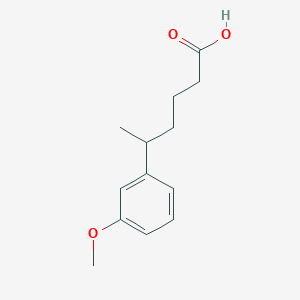
![methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate](/img/structure/B1425431.png)